テビペネムピボキシル

概要

説明

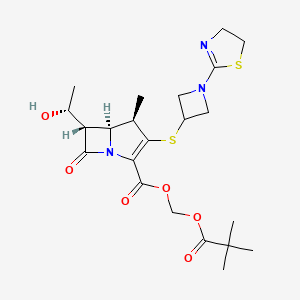

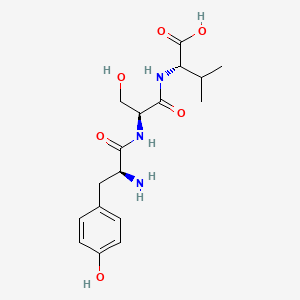

テビペネムピボキシルは、カルバペネム系抗生物質であるテビペネムの経口吸収可能なプロドラッグです。これは、一般的に使用される抗生物質に対する耐性を獲得した細菌と戦うために開発されました。 テビペネムピボキシルは、吸収とバイオアベイラビリティを向上させるためにエステルとして配合されています .

科学的研究の応用

Tebipenem pivoxil has several scientific research applications:

Antibacterial Properties: It is effective against a variety of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae.

Treatment of Infections: Tebipenem pivoxil is used in the treatment of complicated urinary tract infections and acute pyelonephritis.

Alternative Therapy: It has been repurposed as an alternative therapy for severe gastrointestinal infections caused by extensively drug-resistant Shigella spp.

作用機序

テビペネムピボキシルは、体内でテビペネムに変換されるプロドラッグです。テビペネムは、細菌細胞壁のペニシリン結合タンパク質(PBP)を阻害することで、抗菌効果を発揮します。 この阻害は、細胞壁合成を阻害し、細菌の細胞死につながります .

生化学分析

Biochemical Properties

Tebipenem pivoxil is a prodrug that converts to tebipenem, its pharmacologically active metabolite, in intestinal epithelial cells as a result of the action of carboxylesterase . It binds to penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis . The nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .

Cellular Effects

Tebipenem pivoxil has activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . It restrains penicillin-binding proteins and destroys the cell walls of pathogens .

Molecular Mechanism

Tebipenem pivoxil is a prodrug that is rapidly converted to the active moiety, tebipenem, by enterocytes . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . A nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .

Temporal Effects in Laboratory Settings

In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . In the multiple-ascending-dose phase, tebipenem maximum concentration was reached within 1.5 h and was dose proportional on day 1 and higher than dose proportional (2.7-fold) on day 14 .

Dosage Effects in Animal Models

In all the sepsis mouse models, the simultaneous administration of the tebipenem pivoxil tablets significantly reduced mortality of the sepsis-model mice as compared with the control . The survival rate in the tebipenem pivoxil tablet group was remarkably higher than that in the meropenem group in all the sepsis mouse models tested .

Metabolic Pathways

Tebipenem pivoxil is absorbed by multiple intestinal transport routes (including uptake transporters OATP) and then metabolized to tebipenem or its metabolites by drug-metabolizing enzymes (including epoxide hydrolase and renal dehydropeptidase-I) .

Transport and Distribution

Tebipenem pivoxil demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of tebipenem pivoxil hydrobromide .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily acts in the periplasmic space where it binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis .

準備方法

テビペネムピボキシルの調製には、いくつかの手順が含まれます。

縮合反応: アザビシクロホスフェートと3-メルカプト-1-(1,3-チアゾリン-2-イル)アゼチジン塩酸塩は、ジイソプロピルエチルアミン存在下、アセトニトリルを溶媒として使用して縮合されます。

水素化: 得られた化合物は、酢酸エチルと炭酸水素カリウム水溶液の混合溶媒中で水素化され、p-ニトロベンジルが除去されてテビペネムが生成されます。

エステル化: テビペネムは次に、相間移動触媒と無水炭酸カリウムの存在下、ヨードメチルピバレートでエステル化されて、テビペネムピボキシルが生成されます.

化学反応の分析

テビペネムピボキシルは、さまざまな化学反応を受けます。

加水分解: 水溶液中で、テビペネムピボキシルは、活性型であるテビペネムに加水分解されます。

酸化: テビペネムピボキシルは、酸化反応を受け、分解生成物の形成につながる可能性があります。

光分解および熱分解: テビペネムピボキシルは、光と熱に弱く、さまざまな分解生成物を生成します.

これらの反応で使用される一般的な試薬には、酢酸アンモニウム、アセトニトリル、トリエチルアミンが含まれます。 テビペネムピボキシルの加水分解から生成される主な生成物は、テビペネムです .

科学研究への応用

テビペネムピボキシルには、いくつかの科学研究への応用があります。

類似化合物との比較

テビペネムピボキシルは、経口バイオアベイラビリティを持つため、カルバペネムの中でユニークです。類似の化合物には以下が含まれます。

メロペネム: 別のカルバペネム系抗生物質ですが、静脈内に投与されます。

イミペネム: 静脈内に投与されるカルバペネムであり、腎臓での分解を防ぐためにシラスタチンと組み合わせて使用されることが多いです。

エルタペネム: 1日1回投与が可能な、より長い半減期を持つ静脈内カルバペネム.

テビペネムピボキシルの経口バイオアベイラビリティは、静脈内投与や入院の必要性を減らし、外来治療の便利な選択肢となります。

特性

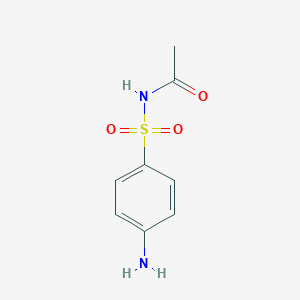

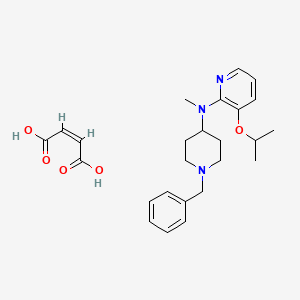

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUDIPVBUUXCDG-QHSBEEBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167228 | |

| Record name | Tebipenem pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-24-8 | |

| Record name | Tebipenem pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem pivoxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem pivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tebipenem pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?

A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]

Q2: What is the molecular formula and weight of tebipenem pivoxil?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that tebipenem pivoxil is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of tebipenem pivoxil has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.

Q3: Are there any spectroscopic data available regarding the characterization of tebipenem pivoxil?

A3: Yes, studies have utilized various spectroscopic techniques to characterize tebipenem pivoxil. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between tebipenem pivoxil and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of tebipenem pivoxil. []

Q4: How stable is tebipenem pivoxil under different storage conditions?

A4: Tebipenem pivoxil, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.

Q5: Does tebipenem pivoxil interact with common excipients used in pharmaceutical formulations?

A5: Yes, research has shown that excipients can react with tebipenem pivoxil and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.

Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of tebipenem pivoxil?

A6: Yes, several strategies have been explored to optimize tebipenem pivoxil formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with tebipenem pivoxil, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]

Q7: What is known about the dissolution rate and solubility of tebipenem pivoxil?

A8: Tebipenem pivoxil formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.

Q8: What analytical methods are used to characterize and quantify tebipenem pivoxil?

A8: Various analytical techniques are employed, including:

- HPLC-DAD: This method separates and quantifies tebipenem pivoxil and its degradation products. []

- UHPLC/QTOF-MS/MS: This technique identifies and characterizes tebipenem pivoxil and its related impurities in pharmaceutical formulations. []

- LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]

Q9: How is tebipenem pivoxil absorbed and metabolized in the body?

A10: Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.

Q10: What are the primary routes of elimination for tebipenem?

A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []

Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?

A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]

Q12: Has tebipenem pivoxil demonstrated efficacy in clinical trials?

A12: Yes, tebipenem pivoxil has shown efficacy in clinical trials for various infections:

- Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]

- Pediatric Infections: Tebipenem pivoxil is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]

- Acute Otitis Media (AOM): Studies suggest a 3-day course of tebipenem pivoxil is effective in treating AOM in children. []

Q13: What is the safety profile of tebipenem pivoxil?

A15: Clinical trials indicate that tebipenem pivoxil is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]

Q14: Is there research on using tebipenem pivoxil for infections beyond those mentioned in the provided abstracts?

A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand tebipenem pivoxil's therapeutic applications.

Q15: Are there any known drug-drug interactions with tebipenem pivoxil?

A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]

Q16: Are there biomarkers being investigated to predict the efficacy of tebipenem pivoxil?

A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []

Q17: What is the distribution of tebipenem in the body after administration of tebipenem pivoxil?

A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]

Q18: Does tebipenem pivoxil have an impact on the central nervous system?

A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)